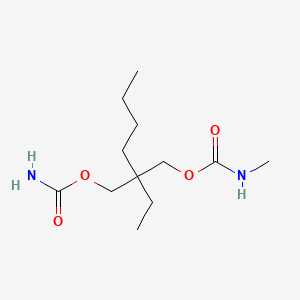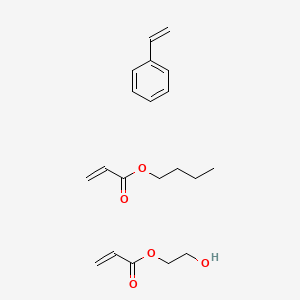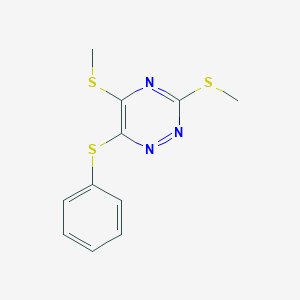![molecular formula C12H20O2 B14697004 [[1,1'-Bi(cyclopentane)]-3-yl]acetic acid CAS No. 23786-97-2](/img/structure/B14697004.png)
[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting cyclopentadiene with a suitable dienophile under Diels-Alder reaction conditions.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the bicyclic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cyclopentaneacetic acid: A simpler analog with a single cyclopentane ring.
Cyclohexaneacetic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different ring connectivity.
Uniqueness
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
23786-97-2 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-(3-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-9-5-6-11(7-9)10-3-1-2-4-10/h9-11H,1-8H2,(H,13,14) |
InChI 键 |
CJQNAHUCNPWOAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2CCC(C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


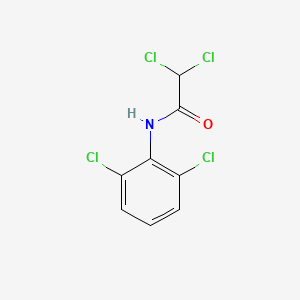
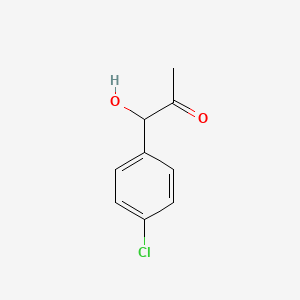

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
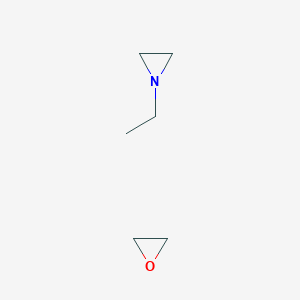
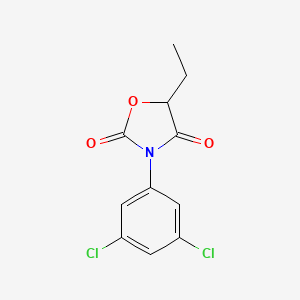
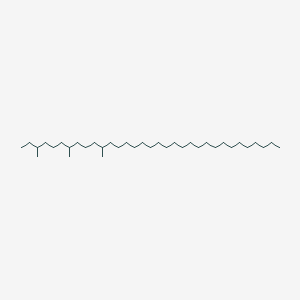
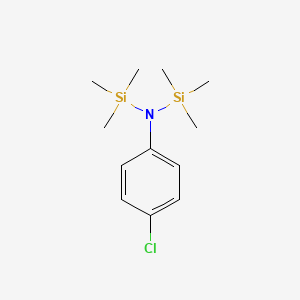
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
